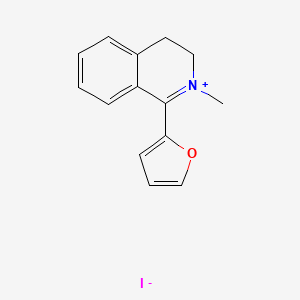![molecular formula C25H22N2O6 B5009175 N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5009175.png)
N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer drug. DMXAA was first identified in the 1990s and has since been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to have potent anti-tumor activity in preclinical studies, particularly against solid tumors such as melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
Wirkmechanismus
The exact mechanism of action of N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act through the induction of tumor necrosis factor-alpha (TNF-alpha) production. TNF-alpha is a cytokine that plays a key role in the immune response to cancer. This compound has also been shown to induce the formation of blood vessels within tumors, which can lead to increased oxygenation and improved drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as TNF-alpha, interleukin-6, and interferon-beta. This compound can also activate immune cells, such as macrophages and dendritic cells, which can help to fight cancer. In addition, this compound can cause vasodilation and increase blood flow to tumors, which can improve drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, so there is a wealth of information available on its properties and potential applications. However, this compound has some limitations as well. It can be difficult to work with due to its low solubility in water, and it can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several possible future directions for research on N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide. One area of interest is in combination therapy, where this compound could be used in conjunction with other anti-cancer drugs to enhance their effectiveness. Another area of research is in the development of new formulations of this compound that could improve its solubility and reduce toxicity. Finally, there is potential for this compound to be used in other applications, such as in the treatment of infectious diseases or as an immunomodulatory agent.
Synthesemethoden
N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzoic acid with 4-amino-2-methoxybenzoic acid to form the intermediate 4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid. This intermediate is then converted to this compound through a series of steps, including esterification, cyclization, and amidation.
Eigenschaften
IUPAC Name |
N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-30-20-11-8-16(13-22(20)32-3)24(28)26-17-9-10-18(21(14-17)31-2)27-25(29)23-12-15-6-4-5-7-19(15)33-23/h4-14H,1-3H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNVFPAJVIJNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009099.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B5009114.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5009115.png)
![11-(2-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5009118.png)
![N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5009124.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(dimethylamino)ethyl]-N~2~-methylglycinamide](/img/structure/B5009126.png)
![methyl 4-chloro-3-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5009131.png)
![5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B5009141.png)

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5009151.png)
![3-bromo-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5009154.png)

![1-[(1-bromo-2-naphthyl)oxy]-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5009193.png)